

# A Spectroscopic Comparison of Tert-Butyl Pentanoate and Its Precursors

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An objective analysis of the infrared and nuclear magnetic resonance spectroscopic data for **tert-butyl pentanoate** and its synthetic precursors, tert-butanol, pentanoic acid, and pentanoyl chloride.

This guide provides a detailed comparison of the key spectroscopic features of **tert-butyl pentanoate** and the reactants used in its synthesis. By examining the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹3C NMR) spectra, researchers can effectively monitor the progress of the esterification reaction and confirm the purity of the final product. The data presented is supported by established spectroscopic principles and literature values.

#### **Executive Summary**

The synthesis of **tert-butyl pentanoate** from either pentanoic acid or pentanoyl chloride and tert-butanol results in significant and predictable changes in the spectroscopic signatures of the molecules. In IR spectroscopy, the disappearance of the broad O-H stretch from the alcohol and carboxylic acid, and the characteristic shift of the carbonyl absorption, are key indicators of ester formation. In NMR spectroscopy, the formation of the ester linkage results in a downfield shift of the protons and carbons adjacent to the oxygen atoms, and the appearance of a new singlet corresponding to the tert-butyl group in the <sup>1</sup>H NMR spectrum.

## **Spectroscopic Data Comparison**



The following tables summarize the characteristic spectroscopic data for **tert-butyl pentanoate** and its precursors.

Infrared (IR) Spectroscopy

Compound Name	Key Functional Group Absorption (cm <sup>-1</sup> )	Notes
tert-Butyl Pentanoate	~1735 (C=O stretch), ~1260 (C-O stretch)	Absence of broad O-H stretch.  The C=O stretch is characteristic of an ester.
tert-Butanol	~3371 (broad O-H stretch), ~1202 (C-O stretch)[1]	The broadness of the O-H peak is due to hydrogen bonding.
Pentanoic Acid	~3000 (broad O-H stretch), ~1710 (C=O stretch)	The O-H stretch of the carboxylic acid is very broad and often overlaps with C-H stretches.
Pentanoyl Chloride	~1800 (C=O stretch)	The carbonyl stretch of an acyl chloride is at a higher wavenumber compared to other carbonyl compounds.

## Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy



Compound Name	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
tert-Butyl Pentanoate	~2.1	t	2Н	-CH <sub>2</sub> -C=O
~1.5	m	2H	-CH2-CH2-C=O	_
~1.4	S	9H	-C(CH₃)₃	_
~0.9	t	3H	-CH₃	_
tert-Butanol	~1.28	S	9H	-C(CH₃)₃
~1.95	S	1H	-OH	
Pentanoic Acid	~11.75	br s	1H	-COOH[2]
~2.34	t	2H	-CH2-COOH[2]	
~1.62	q	2H	-CH <sub>2</sub> -CH <sub>2</sub> - COOH[2]	
~1.38	h	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	<del>-</del>
~0.93	t	3H	-CH₃[2]	_
Pentanoyl Chloride	~2.9	t	2Н	-CH2-COCI
~1.7	m	2H	-CH2-CH2-COCI	
~1.4	m	2H	-CH2-CH2-CH2-	
~0.9	t	3H	-СНз	_

# Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) Spectroscopy



Compound Name	Chemical Shift (δ, ppm)	Assignment
tert-Butyl Pentanoate	~172	C=O
~80	-O-C(CH <sub>3</sub> ) <sub>3</sub>	
~35	-CH <sub>2</sub> -C=O	_
~28	-C(CH3)3	_
~27	-CH <sub>2</sub> -CH <sub>2</sub> -C=O	_
~22	-CH <sub>2</sub> -CH <sub>3</sub>	_
~14	-СНз	_
tert-Butanol	~69	-C-OH
~31	-CH₃	
Pentanoic Acid	~181	-COOH[2]
~34	-CH₂-COOH[2]	
~27	-CH <sub>2</sub> -CH <sub>2</sub> -COOH[2]	_
~22	-CH <sub>2</sub> -CH <sub>3</sub> [2]	_
~14	-CH₃[2]	_
Pentanoyl Chloride	~174	-COCI
~46	-CH2-COCI	
~27	-CH2-CH2-COCI	_
~22	-CH <sub>2</sub> -CH <sub>3</sub>	_
~13	-CH₃	_

## **Experimental Protocols**

The following are general experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.



#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - For liquid samples (tert-butyl pentanoate, tert-butanol, pentanoic acid, pentanoyl chloride), a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation:
  - A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean salt plates is acquired first.
  - The sample is then placed in the spectrometer, and the sample spectrum is recorded.
  - The spectrum is typically collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
  - The final spectrum is presented as percent transmittance versus wavenumber (cm<sup>-1</sup>).

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Approximately 10-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a 5 mm NMR tube.
  - $\circ$  A small amount of tetramethylsilane (TMS) is often added as an internal standard ( $\delta$  = 0.00 ppm).
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Data Acquisition:

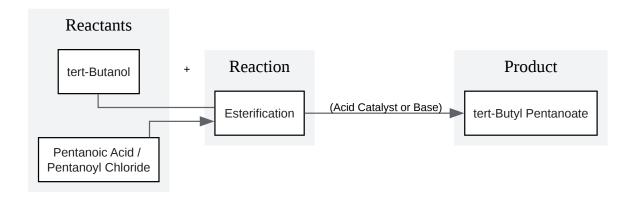


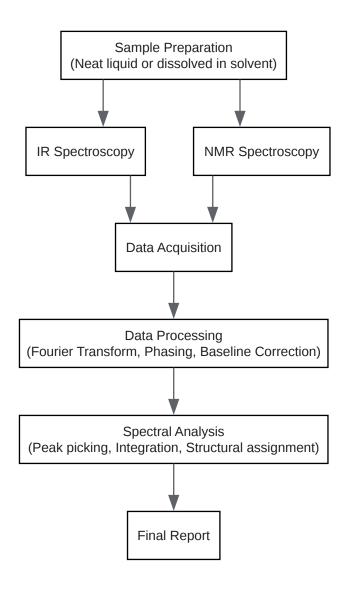
- The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
- A standard one-pulse sequence is used to acquire the <sup>1</sup>H NMR spectrum.
- Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Data Acquisition:
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.
  - Key parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C, and a relaxation delay appropriate for quaternary carbons.

### **Visualized Workflows**

The following diagrams illustrate the synthesis of **tert-butyl pentanoate** and the general workflow for spectroscopic analysis.







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#### References

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